Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate
Overview
Description
“Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate” is a chemical compound with the molecular formula C10H14N2O2 . It is a white to yellow solid and is used in various chemical reactions and studies .
Synthesis Analysis
The synthesis of this compound has been described in several studies. For instance, one study described its synthesis based on [8π+2π] cycloaddition reactions of diazafulvenium methides with different steroidal scaffolds . Another study discussed the production of tetrahydropyrazolo [1,5-a]pyrazines from the corresponding pyrazole-5-carboxylic acids and aminoacetals .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C9H13N3O2/c1-2-14-9(13)7-6-8-10-4-3-5-12(8)11-7/h6,10H,2-5H2,1H3 .Chemical Reactions Analysis
This compound has been used in various chemical reactions. For example, it has been used in the synthesis of a series of 4,5,6,7-tetrahydro-1H-pyrazolo [4,3-c]pyridine derivatives, which were evaluated for their enzymatic inhibitory activity against c-Met kinase .Physical and Chemical Properties Analysis
The physical form of this compound is a white to yellow solid . Its molecular weight is 195.22 .Scientific Research Applications
Synthesis and Reactivity
- Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate derivatives are utilized in synthesizing a wide range of heterocyclic compounds. For instance, they are converted into 1,6-diazanaphthalene, pyrano-[2,3-c]pyrazole, isoxazolo[3,4-b]pyridine, pyrano[2,3-b]pyridine, 1,8-diazanaphthalene, and pyrano[2,3-d]pyridine derivatives through treatment with various nucleophilic reagents (Harb et al., 1989).
Pharmaceutical Intermediates
- The compound is significant in the production of pharmaceutical intermediates. It serves as a crucial intermediate in synthesizing novel pyrazolo[3,4-b]pyridine products through condensation with activated carbonyl groups, contributing to the development of new N-fused heterocycle products (Ghaedi et al., 2015).
Heterocyclic Synthesis
- Ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates, related to the this compound, are prepared for synthesizing various pyran, pyridine, and pyridazine derivatives, highlighting its versatility in heterocyclic synthesis (Mohareb et al., 2004).
Material Science
- In the field of material science, this compound is used for synthesizing functionalized tetrahydropyridines. For example, ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates are formed through a phosphine-catalyzed annulation process, demonstrating its potential in creating novel materials (Zhu et al., 2003).
Fluorescent Materials
- Ethyl pyrazole-5-carboxylate, a related compound, undergoes reactions to develop 4-hydroxy pyrazolo[1,5-a]pyridine derivatives, which exhibit strong fluorescence in solutions. This indicates its potential application in developing new fluorescent materials (Yan et al., 2018).
Mechanism of Action
Properties
IUPAC Name |
ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-2-14-10(13)8-7-11-12-6-4-3-5-9(8)12/h7H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYYNSVHJHJUZRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2CCCCN2N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80556550 | |
Record name | Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80556550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118055-06-4 | |
Record name | Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80556550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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